Preliminary Investigation of 5-Iodo-1-methyl-1H-pyrazol-3-amine as a Kinase Inhibitor Building Block
Preliminary Investigation of 5-Iodo-1-methyl-1H-pyrazol-3-amine as a Kinase Inhibitor Building Block
Executive Summary
The development of highly selective, orally bioavailable kinase inhibitors relies heavily on the strategic selection of core building blocks. 5-Iodo-1-methyl-1H-pyrazol-3-amine (CAS: 1654058-24-8) has emerged as a privileged scaffold in medicinal chemistry[1][2]. By combining a classic hinge-binding motif (the pyrazol-3-amine) with a highly reactive cross-coupling handle (the 5-iodo group), this molecule allows researchers to rapidly synthesize diverse libraries of Type I, II, and III kinase inhibitors. This technical guide explores the structural rationale, synthetic utility, and field-proven methodologies for incorporating this building block into advanced drug discovery pipelines.
Structural Rationale & Pharmacophore Modeling
The architecture of 5-Iodo-1-methyl-1H-pyrazol-3-amine is meticulously suited for kinase active sites due to three distinct functional zones:
-
The Hinge-Binding Motif (3-Amine & Pyrazole N2): The 1H-pyrazol-3-amine core functions as a potent hydrogen bond donor-acceptor system. In targets such as Receptor-Interacting Protein Kinase 1 (RIPK1), this moiety forms critical, bidentate hydrogen bonds with hinge residues (e.g., Glu93 and Met95), anchoring the molecule within the ATP-binding pocket[3].
-
The Directional Vector (1-Methyl): The methyl group at the N1 position serves a dual purpose. It slightly increases the lipophilicity of the core while sterically restricting the conformational flexibility of the molecule. This restriction causally drives high kinome selectivity by preventing the scaffold from adopting geometries that would bind to off-target kinases[4].
-
The Diversification Handle (5-Iodo): The iodine atom at the C5 position is highly polarizable and serves as an ideal leaving group for palladium-catalyzed cross-coupling reactions. This vector points directly toward the DFG-in/out pocket or the solvent-exposed region, allowing for the modular attachment of aryl, heteroaryl, or alkynyl groups to optimize binding affinity and pharmacokinetic properties[5].
Pharmacophore model illustrating hinge binding and C5-vector extension into the DFG pocket.
Table 1: Physicochemical Properties of the Building Block
| Property | Value |
| Chemical Name | 5-Iodo-1-methyl-1H-pyrazol-3-amine |
| CAS Registry Number | 1654058-24-8[1] |
| Molecular Formula | C4H6IN3[2] |
| Molecular Weight | 223.01 g/mol [2] |
| Key Structural Features | 3-NH2 (H-bond donor), 1-CH3 (Vector director), 5-I (Coupling handle) |
Synthetic Utility & Cross-Coupling Methodologies
The primary utility of 5-Iodo-1-methyl-1H-pyrazol-3-amine lies in its reactivity under Palladium-catalyzed cross-coupling conditions (e.g., Suzuki-Miyaura, Sonogashira). However, the presence of a free primary amine can coordinate with the Palladium catalyst, potentially poisoning it and reducing the turnover frequency. To mitigate this, a transient protection strategy (e.g., Boc anhydride) is often employed, though direct coupling is possible under highly optimized conditions[5].
Step-by-step synthetic workflow for the derivatization of the pyrazol-3-amine scaffold.
Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling
This protocol describes a self-validating method for the direct C5-arylation of the pyrazole scaffold.
Causality & Rationale: Microwave irradiation is specifically chosen to rapidly overcome the activation energy barrier of the oxidative addition of the C-I bond to the Pd(0) species. This rapid heating profile minimizes the residence time of the sensitive pyrazole-3-amine under basic conditions, preventing unwanted degradation or nucleophilic aromatic substitution (SNAr) side reactions. Cesium carbonate (Cs₂CO₃) is utilized as the base because its high solubility and basicity facilitate the transmetalation step, especially for sterically hindered boronic acids[5].
Step-by-Step Methodology:
-
Preparation: To a microwave-safe vial, add 5-Iodo-1-methyl-1H-pyrazol-3-amine (0.5 mmol, 1.0 equiv) and the desired arylboronic acid (0.6 mmol, 1.2 equiv).
-
Solvent Addition: Add a degassed mixture of 1,2-Dimethoxyethane (DME) (3 mL) and deionized H₂O (1.2 mL). Note: Degassing is critical to prevent the oxidation of the Pd(0) catalyst.
-
Catalyst & Base: Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2 mol%, 11.6 mg) and Cs₂CO₃ (1.25 mmol, 407.3 mg)[5].
-
Irradiation: Seal the vial, purge with nitrogen for 2 minutes, and place it in a microwave synthesizer. Irradiate at 90°C for exactly 10 minutes.
-
Self-Validation (LCMS Check): Extract a 5 μL aliquot, dilute in methanol, and analyze via LCMS. The protocol is validated when the starting material mass (m/z 224 [M+H]+) completely disappears, and the target product mass emerges. If starting material persists, the failure is likely due to catalyst oxidation (check degassing).
-
Workup: Cool to room temperature, quench with water (5 mL), and extract with Ethyl Acetate (3 x 10 mL). Dry the organic layer over Na₂SO₄, concentrate, and purify via flash chromatography.
Kinase Target Applications & Efficacy
Derivatives of the 1H-pyrazol-3-amine scaffold have demonstrated profound efficacy across a variety of challenging kinase targets. Scaffold-hopping strategies have successfully leveraged this motif to design potent inhibitors of Dual Leucine Zipper Kinase (DLK), demonstrating improved physicochemical properties and brain penetrance[4]. Furthermore, structural modifications targeting the hinge region using pyrazole derivatives have yielded dual Aurora/HDAC inhibitors with nanomolar efficacy[6].
Table 2: Representative Kinase Inhibition Data (Scaffold Derivatives)
| Target Kinase | Scaffold Class | Inhibitory Activity | Key Structural Mechanism |
| RIPK1 | 1H-pyrazol-3-amine derivative | IC50 < 10 nM | Bidentate H-bonds with Glu93, Met95[3] |
| DLK (MAP3K12) | N-(1H-pyrazol-3-yl)pyridin-2-amine | Ki = 0.007 μM | DFG-in stabilization, improved LipE[4] |
| Aurora A | N-(1H-pyrazol-3-yl)pyrimidin-4-amine | IC50 = 116 nM | ATP-binding pocket occupation[6] |
Protocol 2: Kinase Selectivity Profiling (KINOMEscan Methodology)
To ensure the synthesized derivative does not exhibit off-target toxicity, a comprehensive selectivity screen is required.
Causality & Rationale: Evaluating the compound against a panel of >200 kinases at a fixed concentration (e.g., 1 μM) establishes the Gini coefficient. The 1-methyl group on the pyrazole ring restricts the conformational degrees of freedom, which causally drives the high selectivity observed in this scaffold by preventing non-specific binding to off-target kinases[3].
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 100x stock solution of the synthesized pyrazole derivative in 100% DMSO.
-
Assay Setup: Dilute the compound into the assay buffer to achieve a final screening concentration of 1 μM (with 1% final DMSO concentration).
-
Control Implementation (Self-Validation): Include a known pan-kinase inhibitor (e.g., Staurosporine) as a positive control. This validates the assay's dynamic range and ensures that the lack of off-target inhibition by the pyrazole derivative is a true negative, not an assay failure.
-
Incubation & Readout: Incubate the compound with the kinase panel and ATP (at near-Km concentrations) for 1 hour. Measure residual kinase activity using a standard luminescent or radiometric readout.
-
Data Analysis: Calculate the S-score (Selectivity score). A highly selective 5-Iodo-1-methyl-1H-pyrazol-3-amine derivative will typically exhibit an S(10) score of < 0.05, indicating it binds to fewer than 5% of the tested kinases.
References
-
Discovery of a 1H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. Journal of Medicinal Chemistry - ACS Publications.[Link]
-
Scaffold-Hopping and Structure-Based Discovery of Potent, Selective, And Brain Penetrant N-(1H-Pyrazol-3-yl)pyridin-2-amine Inhibitors of Dual Leucine Zipper Kinase (DLK, MAP3K12). Journal of Medicinal Chemistry - ACS Publications.[Link]
-
Design and Synthesis of Novel N-(1H-pyrazol-3-yl)pyrimidin-4-amine Aurora/HDAC Dual Inhibitors for Colorectal Cancer Treatment. Journal of Medicinal Chemistry - ACS Publications.[Link]
